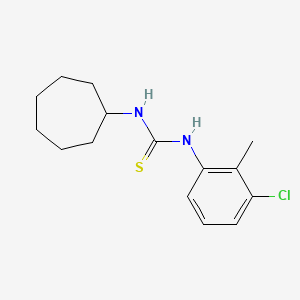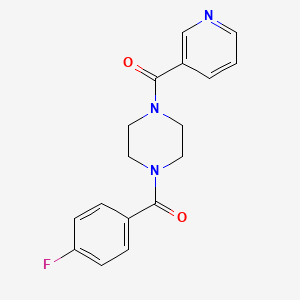
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea (CMCT) is a chemical compound that has been studied for its potential biological and pharmacological properties. CMCT is a thiourea derivative that has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties.
科学的研究の応用
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory properties and can inhibit the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been studied for its anti-tumor properties and has been shown to inhibit the growth of cancer cells. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties and can inhibit the replication of certain viruses.
作用機序
The mechanism of action of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea is not fully understood. However, it has been shown to inhibit the activity of certain enzymes involved in the production of inflammatory cytokines. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have various biochemical and physiological effects. It can inhibit the production of inflammatory cytokines, which can reduce inflammation. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has also been shown to inhibit the growth of cancer cells, which can potentially lead to the development of new cancer therapies. Additionally, N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-viral properties, which can potentially lead to the development of new anti-viral therapies.
実験室実験の利点と制限
One of the advantages of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential therapeutic applications in various diseases. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties, which can be useful in developing new therapies. However, one of the limitations of using N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea in lab experiments is its potential toxicity. N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has been shown to have cytotoxic effects on certain cell lines, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. One direction is to further investigate its mechanism of action and identify its molecular targets. This can potentially lead to the development of new therapies for various diseases. Another direction is to optimize the synthesis method of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea to improve its yield and purity. Additionally, future studies can focus on the toxicity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea and its potential side effects. Overall, the study of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea has the potential to lead to the development of new therapies for various diseases.
合成法
The synthesis of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea involves the reaction of 3-chloro-2-methylphenyl isothiocyanate with cycloheptylamine. The resulting product is purified by recrystallization to obtain N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea. This synthesis method has been optimized and modified by various researchers to improve the yield and purity of N-(3-chloro-2-methylphenyl)-N'-cycloheptylthiourea.
特性
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-cycloheptylthiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2S/c1-11-13(16)9-6-10-14(11)18-15(19)17-12-7-4-2-3-5-8-12/h6,9-10,12H,2-5,7-8H2,1H3,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZEZUYGCJAWOCL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)NC2CCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chloro-2-methylphenyl)-3-cycloheptylthiourea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(2-carboxyethyl)-5-(2-thienyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5766600.png)


![4-chloro-N-[2-(1-cyclohexen-1-yl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B5766630.png)
![N'-[(5-bromo-2-furoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5766638.png)

![4-[(4-methoxy-1-naphthyl)carbonothioyl]morpholine](/img/structure/B5766650.png)


![3-[(4-fluorobenzyl)thio]-5-(2-furyl)-4-phenyl-4H-1,2,4-triazole](/img/structure/B5766670.png)
![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-5-isopropyl-3-thiophenecarbohydrazide](/img/structure/B5766671.png)
![1-(2,4-dimethylphenyl)-5-[(3-nitrobenzyl)thio]-1H-tetrazole](/img/structure/B5766674.png)
![N-(2-furylmethyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B5766678.png)
